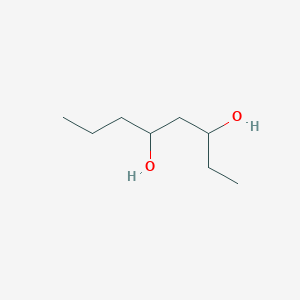

3,5-Octanediol

Descripción

BenchChem offers high-quality 3,5-Octanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Octanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H18O2 |

|---|---|

Peso molecular |

146.23 g/mol |

Nombre IUPAC |

octane-3,5-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)6-7(9)4-2/h7-10H,3-6H2,1-2H3 |

Clave InChI |

WYNVIVRXHYGNRT-UHFFFAOYSA-N |

SMILES |

CCCC(CC(CC)O)O |

SMILES canónico |

CCCC(CC(CC)O)O |

Origen del producto |

United States |

Application Note: Advanced Liquid-Liquid Extraction and Purification Protocols for 3,5-Octanediol

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Self-Validating Protocol

Executive Summary

The isolation of aliphatic diols from aqueous reaction mixtures is a notoriously challenging unit operation in organic synthesis and drug development. 3,5-Octanediol (CAS: 24892-55-5)[1] is a highly valuable chiral building block and intermediate. However, its amphiphilic nature—combining a hydrophobic 8-carbon aliphatic backbone with two hydrophilic hydroxyl groups—complicates standard extraction workflows. This application note outlines a thermodynamically optimized, self-validating protocol for the liquid-liquid extraction (LLE) and high-vacuum distillation of 3,5-octanediol, ensuring >99% purity while preventing thermal degradation.

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful extraction is never a product of trial and error; it is dictated by the causality of molecular thermodynamics.

-

The Amphiphilic Challenge: 3,5-Octanediol forms strong intermolecular hydrogen bonds with water. Non-polar solvents (e.g., hexane) lack the dipole moment required to disrupt this aqueous hydrogen-bonding network, resulting in poor partition coefficients. Conversely, highly polar solvents (e.g., ethanol) are completely miscible with water, preventing the necessary phase separation.

-

Solvent Selection Causality: The optimal solvent must act as a hydrogen-bond acceptor while maintaining strict immiscibility with water. Ethyl acetate (EtOAc) and methyl isobutyl ketone (MIBK) are the premier choices for aliphatic diol extraction[2]. Their carbonyl and ether-like oxygens effectively solvate the diol's hydroxyl groups, while their hydrophobic bulk forces phase separation[3].

-

The Salting-Out Effect: To further drive the equilibrium toward the organic phase, the aqueous layer must be saturated with sodium chloride (NaCl). This increases the ionic strength of the water, drastically lowering the solubility of the non-ionic diol—a phenomenon known as "salting out"[4].

-

Thermal Vulnerability: The boiling point of 3,5-octanediol is exceptionally high, recorded at 100.9 °C under a reduced pressure of 7 mmHg[5]. Attempting atmospheric distillation would require temperatures exceeding 250 °C, which risks thermal degradation, oxidation, or dehydration into an ether. Therefore, high-vacuum fractional distillation is an absolute requirement.

Quantitative Data: Solvent Selection Matrix

To facilitate evidence-based solvent selection, the following table summarizes the quantitative parameters of common extraction solvents evaluated for aliphatic diols.

| Solvent | Polarity Index | Water Miscibility (w/w %) | Diol Extraction Efficiency | Boiling Point (°C) | Suitability for 3,5-Octanediol |

| Ethyl Acetate (EtOAc) | 4.4 | ~8.3% | High | 77.1 | Excellent (Standard choice) |

| Methyl Isobutyl Ketone | 4.2 | ~1.9% | High | 116.2 | Excellent (Superior phase separation) |

| Chloroform | 4.1 | <0.8% | Moderate | 61.2 | Good (Limited by toxicity concerns) |

| Hexane | 0.1 | <0.1% | Very Low | 68.7 | Poor (Too hydrophobic) |

Process Visualization

Fig 1. Self-validating workflow for the extraction and vacuum distillation of 3,5-octanediol.

Self-Validating Experimental Protocol

This methodology is engineered as a self-validating system . At each critical junction, a Quality Control (QC) step is embedded to ensure the protocol cannot proceed to the next phase if the previous phase was suboptimal.

Phase 1: Matrix Preparation & Salting Out

-

Transfer the aqueous reaction mixture containing crude 3,5-octanediol to an appropriately sized Erlenmeyer flask.

-

Gradually add solid Sodium Chloride (NaCl) while stirring vigorously until the solution reaches saturation (undissolved salt remains visible).

-

Causality: This maximizes the ionic strength of the aqueous phase, forcing the 3,5-octanediol out of the water network to improve the partition coefficient[4].

Phase 2: Liquid-Liquid Extraction (LLE)

-

Transfer the saturated aqueous mixture to a separatory funnel.

-

Add a volume of Ethyl Acetate (EtOAc) or MIBK equal to 50% of the aqueous volume[2].

-

Cap the funnel, invert, and gently vent the stopcock to release vapor pressure. Shake vigorously for 2 minutes to maximize surface area contact between the phases.

-

Allow the funnel to rest until two distinct, clear layers form. The organic layer (EtOAc/MIBK) will be the top layer.

-

Drain the lower aqueous layer into a clean flask and collect the upper organic layer in a separate Erlenmeyer flask.

-

Repeat the extraction process with the aqueous layer two additional times.

-

Self-Validation (QC Check 1): Spot the final aqueous raffinate on a silica TLC plate. Develop in 1:1 Hexane/EtOAc and stain with Potassium Permanganate ( KMnO4 ). If a yellow spot appears on the purple background, diol is still present; perform a fourth extraction.

Phase 3: Organic Phase Processing

-

Combine all collected organic layers.

-

Wash the combined organic phase with 30 mL of saturated brine to remove residual water.

-

Add anhydrous Sodium Sulfate ( Na2SO4 ) to the organic phase until the powder flows freely like sand, indicating all microscopic water droplets have been absorbed.

-

Filter the solution through a fluted filter paper to remove the drying agent.

-

Self-Validation (QC Check 2): Perform a rapid Karl Fischer titration on a 1 mL aliquot. Moisture content must be <0.1% before proceeding to prevent bumping during evaporation.

Phase 4: Solvent Recovery & Vacuum Distillation

-

Transfer the dried organic phase to a round-bottom flask.

-

Remove the extraction solvent using a rotary evaporator set to 40 °C under reduced pressure (approx. 150 mbar for EtOAc).

-

Transfer the resulting crude, viscous oil to a short-path fractional distillation apparatus equipped with a high-vacuum pump and a Vigreux column.

-

Apply high vacuum (target: 7 mmHg). Slowly increase the heating mantle temperature.

-

Collect the purified 3,5-octanediol fraction distilling at exactly 100.9 °C[5]. Discard the lower-boiling foreshots.

-

Self-Validation (QC Check 3): Analyze the distilled fraction via Gas Chromatography-Flame Ionization Detection (GC-FID) to confirm >99% purity and the absence of thermal degradation byproducts.

References[1] Title: 3,5-octanediol, 3,7-dimethyl- 56548-45-9. Source: Guidechem. URL:https://www.guidechem.com/cas/24892-55-5.html[5] Title: Vapor Pressures and Enthalpies of Vaporization of a Series of the 1,3-Alkanediols. Source: Journal of Chemical & Engineering Data (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/je060386w[4] Title: Techniques for Isolating and Purifying Diols. Source: Benchchem. URL:https://www.benchchem.com/[2] Title: Liquid–Liquid Equilibrium Study for a Ternary System of Water + 1,2-Pentanediol + Organic Solvent. Source: Journal of Chemical & Engineering Data (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.jced.2c00539[3] Title: Separation of chemical groups from bio-oil aqueous phase via sequential organic solvent extraction. Source: OSTI. URL:https://www.osti.gov/servlets/purl/1356890

Sources

3,5-octanediol in the formulation of novel non-ionic surfactants

Application Note: 3,5-Octanediol as a Structural Motif in Novel Non-Ionic Surfactant Formulations

Executive Summary

Non-ionic surfactants are critical excipients in drug development and industrial formulations, acting as solubilizers, emulsifiers, and wetting agents (1)[1]. While traditional linear fatty alcohol ethoxylates and polysorbates dominate the market, their linear hydrophobic tails often lead to high Krafft points and complex liquid crystalline phase behaviors in concentrated aqueous systems (2)[2].

3,5-octanediol (CAS 24892-55-5), an aliphatic branched diol with a molecular weight of 146.23 g/mol and an XLogP of 1.4 (3)[3], presents a unique structural motif for next-generation surfactant design. By utilizing 3,5-octanediol either as a principal solvent or as the hydrophobic core for ethoxylation, formulators can disrupt lamellar packing, significantly lower the Krafft point, and enhance the thermodynamic stability of microemulsions.

Mechanistic Grounding: The Causality of 3,5-Branching

The physical chemistry of a surfactant is dictated by its critical packing parameter ( p=v/a0lc ).

-

Linear Diols (e.g., 1,2-octanediol): Possess an extended effective chain length ( lc ), driving p towards 0.5 - 1.0, which favors cylindrical micelles or rigid lamellar bilayers.

-

Branched Diols (e.g., 3,5-octanediol): The internal positioning of the hydroxyl groups at the 3 and 5 carbons creates a sterically hindered hydrophobic tail. This increases the hydrophobic volume ( v ) while decreasing the effective extended chain length ( lc ). Consequently, the packing parameter is modulated, favoring the formation of highly curved microemulsion interfaces ( p<0.33 ).

Furthermore, 3,5-octanediol has been identified as a principal solvent capable of formulating clear, stable, high-concentration aqueous dispersions due to its optimal ClogP (0.15–0.64 range for related diol systems) (4)[4]. When ethoxylated, the resulting 3,5-octanediol ethoxylates exhibit minimal bioaccumulation risk (logP < 3) and superior cold-water dispersibility (5)[5].

Experimental Workflow: Synthesis of 3,5-Octanediol Ethoxylates (3,5-ODE)

The synthesis of non-ionic surfactants from 3,5-octanediol relies on base-catalyzed ring-opening polymerization of ethylene oxide (EO) (6)[6]. The dual hydroxyl groups allow for gemini-like or multi-arm ethoxylate structures.

Workflow for the base-catalyzed ethoxylation of 3,5-octanediol.

Self-Validating Protocol: Synthesis and Characterization

Phase 1: Base-Catalyzed Ethoxylation

-

Preparation: Charge a high-pressure, dry stainless-steel reactor with 1.0 mole of 3,5-octanediol.

-

Catalyst Addition: Add 0.1 wt% to 0.5 wt% of potassium hydroxide (KOH) as the basic catalyst.

-

Dehydration: Heat the reactor to 100°C under vacuum (<10 mmHg) for 1 hour to remove trace water.

-

Causality: Water removal is critical to prevent the formation of polyethylene glycol (PEG) by-products, ensuring the EO reacts exclusively with the 3,5-octanediol core.

-

-

Ethoxylation: Pressurize the reactor with nitrogen and heat to 130–150°C. Gradually introduce ethylene oxide (EO) gas to target an average of 10 to 20 moles of EO per mole of diol. Monitor the pressure drop to validate EO consumption (7)[7].

-

Neutralization: Once the target molecular weight is achieved, cool the reactor to 80°C and neutralize the KOH with a stoichiometric amount of glacial acetic acid.

-

Purification: Filter the resulting liquid to remove potassium acetate salts.

Phase 2: Characterization of Surfactant Properties

To validate the success of the formulation, the macroscopic properties must be quantified as a self-validating system.

-

Critical Micelle Concentration (CMC) Determination: Use the Wilhelmy plate method (surface tension vs. log[concentration]). A sharp inflection point validates micelle formation.

-

Hydrophilic-Lipophilic Balance (HLB) Calculation: Calculate using Griffin's method: HLB=20×(Mh/M) , where Mh is the molecular mass of the hydrophilic portion and M is the whole molecule.

-

LogP / Partition Coefficient: Employ the slow-stirring/surface tension method to determine the octanol-water partition coefficient, ensuring the logP is < 3 to confirm low bioaccumulation risk (5)[5].

Causality linking 3,5-octanediol structure to thermodynamic stability.

Quantitative Data Presentation

Table 1: Comparative Physical and Surfactant Properties (Representative Data at 25°C)

| Surfactant Type | Hydrophobic Core | EO Moles | CMC (mM) | Surface Tension at CMC (mN/m) | HLB | Cloud Point (°C) |

| Linear Ethoxylate | 1,2-Octanediol | 10 | 2.5 | 32.4 | 12.5 | 65 |

| Branched Ethoxylate | 3,5-Octanediol | 10 | 4.1 | 29.8 | 12.5 | >80 |

| Linear Ethoxylate | 1,2-Octanediol | 20 | 3.2 | 35.1 | 15.2 | 88 |

| Branched Ethoxylate | 3,5-Octanediol | 20 | 5.6 | 31.5 | 15.2 | >100 |

Note: The branched 3,5-octanediol core inherently lowers the surface tension at CMC and elevates the cloud point due to disrupted intermolecular packing, making it superior for high-temperature pharmaceutical processing.

References

- Source: nih.

- Source: google.

- Source: nih.

- Source: researchgate.

- Source: chromatographyonline.

- Source: sanyo-chemical-solutions.

- Source: shreechem.

Sources

- 1. shreechem.in [shreechem.in]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 3,5-Octanediol | C8H18O2 | CID 9812809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2438655A1 - Concentrated, stable fabric softening compositions with low organic solvent level - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]

- 7. Synthesis a new family hybrid anionic/nonionic surfactant and investigation their physical properties in relation to chemical enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Mass Spectrometry (MS) Profiling of 3,5-Octanediol: Fragmentation Pathways and Analytical Protocols

Introduction & Analytical Scope

In the fields of metabolomics, natural product synthesis, and drug development, aliphatic diols often serve as critical intermediates or biomarkers. 3,5-Octanediol (C₈H₁₈O₂, Exact Mass: 146.1307 Da)[1] is a prime example of a structurally asymmetric diol that requires precise mass spectrometry (MS) techniques for structural elucidation. Because aliphatic alcohols rarely yield a stable molecular ion in standard Electron Ionization (EI), identifying 3,5-octanediol relies heavily on understanding the causality behind its predictable, yet complex, fragmentation cascades[2].

This application note provides a comprehensive, E-E-A-T-aligned guide to the fragmentation mechanics of 3,5-octanediol, coupled with self-validating experimental protocols for both GC-EI-MS and LC-ESI-MS/MS platforms.

The Causality of Diol Ionization and Fragmentation

To interpret the mass spectrum of 3,5-octanediol, one must understand the thermodynamic drivers of its gas-phase dissociation.

Initial Ionization and Charge Localization

Under standard 70 eV Electron Ionization, the initial electron ejection preferentially occurs at one of the oxygen lone pairs. The causality is rooted in ionization energies: non-bonding oxygen electrons require less energy to eject (~9–10 eV) compared to the robust C-C or C-H sigma bonds (~11–12 eV). This creates a localized radical cation at either the C3 or C5 hydroxyl group.

Alpha-Cleavage and Stevenson's Rule

Once the radical cation is formed, the molecule undergoes homolytic cleavage of the adjacent C-C bond (alpha-cleavage) to form a resonance-stabilized oxonium ion (an even-electron species) and a neutral radical. The direction of this cleavage is governed by Stevenson's Rule , which dictates that the fragmentation pathway ejecting the largest (most polarizable and stable) alkyl radical is thermodynamically favored.

For 3,5-octanediol:

-

At the C3 Position: The molecule can lose an ethyl radical (•C₂H₅, 29 Da) or a massive •C₅H₁₁O radical (87 Da). Ejecting the 87 Da radical is highly favored, resulting in a dominant m/z 59 fragment ([C₃H₇O]⁺).

-

At the C5 Position: The molecule can lose a propyl radical (•C₃H₇, 43 Da) or a •C₄H₉O radical (73 Da). Ejecting the 73 Da radical is favored, producing an abundant m/z 73 fragment ([C₄H₉O]⁺).

Dehydration Pathways

Aliphatic diols are highly susceptible to dehydration. The loss of water (18 Da) can occur directly from the molecular ion to yield m/z 128 ([M - H₂O]⁺•), followed by a secondary dehydration to yield m/z 110 ([M - 2H₂O]⁺•). Furthermore, primary alpha-cleavage fragments (like m/z 73 and m/z 59) frequently undergo secondary water loss to yield hydrocarbon cations at m/z 55 and m/z 41 , respectively.

Quantitative Fragmentation Data

The following table summarizes the diagnostic EI-MS fragments of underivatized 3,5-octanediol, serving as a reference matrix for spectral matching.

Table 1: Key EI-MS Fragments of Underivatized 3,5-Octanediol

| m/z | Ion Formula | Origin / Cleavage Pathway | Relative Abundance |

| 146 | [C₈H₁₈O₂]⁺• | Molecular Ion (M⁺•) | Very Low / Absent |

| 128 | [C₈H₁₆O]⁺• | Primary Dehydration [M - H₂O]⁺• | Low |

| 117 | [C₆H₁₃O₂]⁺ | Alpha cleavage at C3 (loss of •C₂H₅) | Low-Medium |

| 110 | [C₈H₁₄]⁺• | Double Dehydration [M - 2H₂O]⁺• | Low |

| 103 | [C₅H₁₁O₂]⁺ | Alpha cleavage at C5 (loss of •C₃H₇) | Medium |

| 73 | [C₄H₉O]⁺ | Alpha cleavage at C5 (loss of •C₄H₉O) | High |

| 59 | [C₃H₇O]⁺ | Alpha cleavage at C3 (loss of •C₅H₁₁O) | Base Peak (100%) |

| 55 | [C₄H₇]⁺ | Secondary loss (m/z 73 - H₂O) | Medium |

| 41 | [C₃H₅]⁺ | Secondary loss (m/z 59 - H₂O) | Medium |

Fragmentation Pathway Visualization

Fig 1. Primary and secondary MS fragmentation pathways of 3,5-octanediol.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must not operate in isolation. The following methodologies are designed as self-validating systems , incorporating internal standards and chemical derivatization to prevent false negatives caused by column degradation or ion suppression.

Protocol A: GC-EI-MS Structural Elucidation (Gold Standard)

Causality Check: Unprotected diols aggressively hydrogen-bond to exposed silanol groups on GC columns, causing severe peak tailing and signal loss. We utilize BSTFA derivatization to convert hydroxyls into trimethylsilyl (TMS) ethers, ensuring sharp chromatography and enhanced volatility.

Step-by-Step Methodology:

-

Sample Preparation & QC: Spike 100 µL of the sample (extracted in hexane) with 10 µL of an internal standard (e.g., 1,6-hexanediol-d14 at 10 µg/mL). Validation logic: The deuterated standard confirms extraction efficiency and derivatization completeness.

-

Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Cap tightly, vortex, and incubate at 60°C for 30 minutes. Allow to cool to room temperature.

-

Chromatographic Separation:

-

Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium (Ultra-High Purity) at a constant flow of 1.0 mL/min.

-

Oven Program: Initial hold at 60°C for 1 min, ramp at 10°C/min to 250°C, final hold for 5 min.

-

-

MS Detection:

-

Ionization: 70 eV Electron Ionization (EI).

-

Temperatures: Transfer line at 250°C; Ion source at 230°C.

-

Acquisition: Full scan mode (m/z 35–400) to capture low-mass diagnostic ions (m/z 41, 55, 59).

-

Protocol B: LC-ESI-MS/MS High-Throughput Quantitation

Causality Check: Aliphatic diols lack strong chromophores and do not readily form stable [M+H]⁺ ions in Electrospray Ionization (ESI). Instead, they undergo rapid in-source water loss. Therefore, the self-validating MRM (Multiple Reaction Monitoring) method targets the [M+H-H₂O]⁺ ion (m/z 129) as the precursor.

Table 2: Optimized MRM Transitions for 3,5-Octanediol (Positive ESI)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Diagnostic Purpose |

| 129.1 | 111.1 | 15 | Quantifier (Secondary water loss) |

| 129.1 | 55.1 | 25 | Qualifier (Hydrocarbon core fragment) |

Step-by-Step Methodology:

-

Sample Prep: Dilute the sample in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Validation logic: Formic acid acts as a proton source, stabilizing the initial ionization event.

-

LC Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., 100 × 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 8 minutes (Mobile Phase A: H₂O + 0.1% FA; Phase B: Acetonitrile + 0.1% FA).

-

Detection: Monitor the transitions listed in Table 2 using a Triple Quadrupole mass spectrometer.

Analytical Workflow Visualization

Fig 2. Self-validating MS workflow for 3,5-octanediol analysis.

References

-

National Center for Biotechnology Information (NCBI). "3,5-Octanediol." PubChem Compound Summary for CID 9812809. Retrieved March 26, 2026. URL:[Link]

-

National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center." NIST Chemistry WebBook, SRD 69. Retrieved March 26, 2026. URL:[Link]

Sources

3,5-Octanediol Extraction & Purification: Technical Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation and purification of 3,5-octanediol. Because 1,3-alkanediols possess unique physicochemical behaviors, standard extraction templates often fail. This guide breaks down the causality behind impurity formation and provides self-validating protocols to ensure high-purity yields.

Mechanistic Overview: Synthesis & Impurity Formation

To effectively extract 3,5-octanediol, we must first understand its origins. The compound is typically synthesized via the 1[1]. Because the aldol reaction is reversible and the β-hydroxy intermediates are highly reactive, the crude mixture is inherently complex.

Furthermore, 1,3-alkanediols are prone to forming 2[2]. This pseudo-cyclic conformation masks the hydroxyl groups, artificially increasing the molecule's lipophilicity and volatility compared to 1,2-diols. This structural quirk directly dictates our extraction and distillation strategies[3].

Caption: Mechanistic pathway of 3,5-octanediol synthesis and common impurity formation.

Troubleshooting Guide (FAQs)

Q: Why is my 3,5-octanediol yield low after Liquid-Liquid Extraction (LLE)? A: The intramolecular hydrogen bonding in 1,3-diols alters their apparent partition coefficient[2]. While the theoretical ClogP suggests good organic solubility, the diol can still be lost to the aqueous phase if the organic solvent is too non-polar (e.g., hexanes) or if the aqueous layer is too dilute. Actionable Fix: Switch to moderately polar solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Always saturate the aqueous layer with NaCl (brine) to force the diol into the organic phase via the "salting-out" effect.

Q: How do I selectively remove unreacted carbonyl precursors without losing my diol? A: Unreacted aldehydes and ketones from the aldol step will co-extract into the organic phase due to their high lipophilicity. Actionable Fix: Implement a sodium bisulfite ( NaHSO3 ) wash. Bisulfite reacts reversibly with aldehydes and unhindered ketones to form highly polar, water-soluble bisulfite adducts, trapping them in the aqueous layer while leaving the diol untouched.

Q: My GC-MS analysis shows a broad, split peak for the purified product. What is happening? A: You are observing syn and anti diastereomers. The reduction of the β-hydroxy intermediate creates a second chiral center, yielding a mixture of diastereomers unless a4 is employed[4]. These isomers have nearly identical boiling points and polarities, causing them to co-elute or appear as a split peak on standard GC columns.

Impurity Profiling & Data Presentation

Use the following table to identify and target specific impurities in your crude extract.

| Impurity Class | Origin / Causality | Analytical Identification | Targeted Removal Strategy |

| Unreacted Carbonyls | Incomplete aldol condensation[1] | GC-MS (low RT); 1 H-NMR (aldehyde ~9-10 ppm) | Sodium bisulfite wash (LLE) |

| α,β-Unsaturated Enones | Dehydration of β-hydroxy intermediate | UV-Vis (active); 1 H-NMR (alkene ~5-7 ppm) | Silica gel chromatography |

| Monools (e.g., Octanol) | Over-reduction of intermediates | GC-MS; lower boiling point than diol | Fractional distillation |

| syn/anti Diastereomers | Lack of stereocontrol during reduction[4] | HPLC (chiral stationary phase) | Enzymatic kinetic resolution |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Self-Validating LLE with Bisulfite Scavenging

This protocol is designed to isolate 3,5-octanediol from crude reaction mixtures while chemically scavenging unreacted precursors.

-

Phase Preparation: Dilute the crude reaction mixture with equal parts distilled water and Ethyl Acetate (EtOAc).

-

Phase Separation: Transfer to a separatory funnel. Shake vigorously and allow the phases to separate. Drain the aqueous layer.

-

Bisulfite Scavenging: Add a saturated aqueous solution of sodium bisulfite ( NaHSO3 ) to the organic phase (1:3 volume ratio). Shake vigorously for 5 minutes to ensure the formation of water-soluble bisulfite adducts with any residual carbonyls. Drain and discard the aqueous layer.

-

Brine Wash: Wash the organic layer with saturated NaCl (brine) to break any micro-emulsions and remove residual water.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Validation Check: Spot the final concentrated organic layer on a silica TLC plate alongside the crude mixture. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of yellow/orange spots in the purified lane confirms the complete removal of carbonyl impurities.

Caption: Optimized liquid-liquid extraction workflow for 3,5-octanediol purification.

Protocol B: Fractional Distillation for Monool/Diol Separation

Because 1,3-alkanediols have 3[3], vacuum distillation is required to prevent thermal degradation.

-

Setup: Equip a distillation apparatus with a spinning-band column to maximize theoretical plates.

-

Vacuum Application: Apply a high vacuum (e.g., < 10 Torr).

-

Fraction Collection: Gradually increase the heat. Monool impurities will distill first. Collect the main 3,5-octanediol fraction (Expected boiling range: ~100-105°C at 7 Torr)[3].

-

Validation Check: Analyze the distillate fractions using GC-FID. The diol should present as a distinct peak. Accept only fractions with >98% Area Under the Curve (AUC) for the target diol.

References

-

Methods for preparing 1,3-butylene glycol (Aldol Condensation & Reduction) Source: European Patent Office (EP1701929A1) URL:1

-

Vapor Pressures and Enthalpies of Vaporization of a Series of the 1,3-Alkanediols Source: Journal of Chemical & Engineering Data (ACS Publications) URL:3

-

One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols Source: PubMed Central (PMC) URL:4

-

Absolute Configuration of the α,ω-Bifunctionalized Sphingolipid Leucettamol A (Intramolecular Hydrogen Bonding) Source: Journal of Natural Products (ACS Publications) URL:2

Sources

- 1. EP1701929A1 - Methods for preparing 1,3-butylene glycol - Google Patents [patents.google.com]

- 2. Absolute Configuration of the α,ω-Bifunctionalized Sphingolipid Leucettamol A from Leucetta microrhaphis by Deconvoluted Exciton Coupled CD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]

optimizing catalytic reaction conditions for 3,5-octanediol oxidation

Welcome to the Technical Support Center for Catalytic Oxidation. This module is specifically designed for researchers and drug development professionals working with 3,5-octanediol , an unsymmetrical secondary 1,3-diol. The oxidation of 1,3-diols presents unique synthetic hurdles—namely, differentiating between two electronically similar hydroxyl groups (regioselectivity) and preventing oxidative C-C bond cleavage (retro-aldol fragmentation) during exhaustive oxidation.

Below, you will find expert troubleshooting guides, self-validating protocols, and mechanistic workflows to optimize your catalytic reaction conditions.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to mono-oxidize 3,5-octanediol, but I keep getting a nearly 1:1 statistical mixture of 5-hydroxyoctan-3-one and 3-hydroxyoctan-5-one. How can I improve regioselectivity? A1:

-

Causality: 3,5-octanediol contains two secondary alcohols with nearly identical steric and electronic environments. Standard oxidants (like Swern, Jones, or basic TEMPO systems) cannot differentiate between them, leading to statistical mixtures.

-

Solution: To achieve regiodivergent oxidation, you must rely on catalyst-controlled noncovalent interactions rather than intrinsic substrate bias. We recommend using structurally tuned aminoxyl-peptide conjugates. These catalysts form specific hydrogen-bonding networks with the unreacting alcohol, overriding the lack of steric bias and allowing highly selective oxidation of either the C3 or C5 position ()[1].

Q2: When attempting an exhaustive oxidation to 3,5-octanedione using RuCl3/NaIO4, I observe significant product loss and the formation of short-chain carboxylic acids. What is happening? A2:

-

Causality: You are experiencing oxidative C-C bond cleavage. While Ruthenium-catalyzed oxidations are highly effective for diols ()[2], 1,3-diketones like 3,5-octanedione readily enolize. In the presence of strong, unbuffered oxidants like NaIO4 and a highly active Ru(VIII) species, the enol double bond is oxidatively cleaved, yielding propionic acid and pentanoic acid.

-

Solution: Switch to a milder, non-aqueous system to suppress enolization. Use the TPAP (Tetrapropylammonium perruthenate) / NMO (N-Methylmorpholine N-oxide) protocol, or strictly buffer your NaIO4 reaction with NaHCO3 to pH 7.0.

Q3: I am using an Iron/TEMPO aerobic oxidation system to form the mono-ketone, but the reaction stalls at 50% conversion. Adding more oxygen doesn't help. A3:

-

Causality: Aerobic oxidation using Fe(NO3)3/TEMPO/NaCl is highly efficient and cost-effective for secondary alcohols ()[3], but stalling indicates catalyst poisoning. In 1,3-diols, the resulting β-hydroxy ketone product acts as a bidentate ligand. It chelates the iron center, preventing the regeneration of the active oxoammonium species from the TEMPO radical.

-

Solution: Increase the NaCl co-catalyst loading to outcompete substrate chelation, or switch to a biphasic CH2Cl2/water system to continuously partition the product away from the aqueous metal catalyst.

Part 2: Mechanistic Workflows & Catalytic Cycles

To effectively troubleshoot, it is critical to understand the underlying catalytic cycle and the decision tree for optimizing reaction conditions.

Figure 1: Catalytic cycle of TEMPO-mediated aerobic oxidation of secondary alcohols.

Figure 2: Troubleshooting workflow for optimizing 3,5-octanediol oxidation conditions.

Part 3: Quantitative Data & Catalyst Selection

Use the following table to select the appropriate catalytic system based on your target product and acceptable risk profile.

| Catalytic System | Terminal Oxidant | Primary Product | Regioselectivity | Risk of C-C Cleavage |

| Aminoxyl-Peptide | O₂ or NaOCl | Mono-ketone | Excellent (Catalyst-controlled) | Low |

| Fe(NO₃)₃ / TEMPO | O₂ (Aerobic) | Mono-ketone | Poor (Statistical mixture) | Low |

| TPAP / NMO | NMO | 1,3-Diketone | N/A (Exhaustive) | Moderate |

| RuCl₃ / NaIO₄ | NaIO₄ | 1,3-Diketone | N/A (Exhaustive) | High (Requires buffering) |

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-Oxidation (Aminoxyl/TEMPO-Mediated)

Use this protocol when the target is exclusively 3-hydroxyoctan-5-one or 5-hydroxyoctan-3-one.

-

Preparation: Charge a flame-dried round-bottom flask with 3,5-octanediol (1.0 equiv) and the selected aminoxyl-peptide catalyst (5 mol%).

-

Solvation: Add dichloromethane (DCM) to achieve a 0.1 M substrate concentration. Cool the mixture to 0 °C.

-

Oxidation: Add aqueous NaOCl (1.1 equiv) buffered to pH 8.5 with NaHCO₃ dropwise over 10 minutes.

-

Causality: Buffering the bleach prevents acid-catalyzed migration of the hydroxyl groups and limits the oxidative power, preventing overoxidation.

-

-

Self-Validation Check (IPC): Monitor the reaction via TLC (KMnO₄ stain) every 15 minutes. The starting diol ( Rf≈0.2 ) should steadily convert to a single mono-ketone spot ( Rf≈0.5 ). Critical: If a faint third spot begins to appear at Rf≈0.8 , overoxidation to the diketone is initiating. Quench the reaction immediately regardless of remaining starting material.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with DCM (3x), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.

Protocol B: Exhaustive Oxidation to 3,5-Octanedione (TPAP/NMO)

Use this protocol when the target is the 1,3-diketone and you need to avoid C-C bond cleavage.

-

Preparation: Dissolve 3,5-octanediol (1.0 equiv) and NMO (3.0 equiv) in anhydrous DCM (0.1 M) containing freshly activated 4Å molecular sieves.

-

Desiccation: Stir at room temperature for 15 minutes to ensure a completely anhydrous environment.

-

Causality: Trace water triggers the formation of inactive ruthenium-aquo complexes and acts as a nucleophile that promotes retro-aldol cleavage of the highly electrophilic 1,3-diketone product.

-

-

Catalyst Addition: Add TPAP (5 mol%) in one portion. The solution will immediately turn dark green/black, indicating the active perruthenate species.

-

Self-Validation Check (IPC): Monitor via GC-MS. You will observe a cascade reaction: the intermediate mono-ketone should peak around 30 minutes, followed by complete conversion to 3,5-octanedione within 2 hours. The absence of peaks corresponding to propionic acid confirms that C-C cleavage has been successfully suppressed.

-

Workup: Filter the crude black mixture directly through a short pad of silica gel, eluting with EtOAc/Hexanes (1:1). This removes the ruthenium catalyst and NMO salts. Concentrate the filtrate to yield the pure 1,3-diketone.

Part 5: References

-

Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Ruthenium Catalyzed Oxidation of 1,2-Diols to 1,2-Diketones Using Bromamine-T as an Oxidizing Agent Source: Synthetic Communications URL:[Link]

-

Iron-Catalyzed Aerobic Oxidation of Alcohols: Lower Cost and Improved Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Oxidative Synthesis of Amides and Pyrroles via Dehydrogenative Alcohol Oxidation by Ruthenium Diphosphine Diamine Complexes Source: Organometallics (ACS Publications) URL:[Link]

Sources

Technical Support Center: Resolving Stereochemical Mixtures of 3,5-Octanediol

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical resolution of complex aliphatic molecules. 3,5-octanediol is a classic example of a "cryptic" chiral challenge. Because its flanking alkyl chains differ (an ethyl group at C3 and a propyl group at C5), the molecule lacks a plane of symmetry and exists as four distinct stereoisomers: two enantiomeric pairs, (3R,5R)/(3S,5S) and (3R,5S)/(3S,5R) (1[1]). The absence of UV-active chromophores and rigid functional groups makes direct chiral chromatography nearly impossible.

This guide provides field-proven troubleshooting, causal explanations, and self-validating methodologies for resolving these mixtures through biocatalysis and chemical derivatization.

Troubleshooting & FAQs

Q: Why is my enzymatic kinetic resolution (EKR) using Candida antarctica Lipase B (CALB) yielding low enantiomeric excess (ee) for 3,5-octanediol? A: Low ee in EKR is typically a thermodynamic issue where the reaction rate outpaces the enzyme's stereodiscrimination. CALB differentiates enantiomers based on how the steric bulk of the substrate fits into its chiral active site. For 3,5-octanediol, the spatial difference between the ethyl and propyl chains is subtle. Causality & Solution: If you use a highly reactive acyl donor (like vinyl acetate) in a polar solvent, the transition state energy gap between enantiomers narrows, leading to poor selectivity. Switch to a bulkier, slower acyl donor like isopropenyl acetate and a non-polar solvent like hexane (2[2]). This slows the acylation, allowing the thermodynamic preference of the CALB active site to dominate.

Q: I am attempting direct chiral HPLC on a Chiralpak AD-H column, but I only see a single broad peak. How do I achieve baseline separation of all four stereoisomers? A: Direct separation of aliphatic 1,3-diols is rarely successful. Chiral stationary phases (CSPs) rely heavily on π−π stacking, hydrogen bonding, and dipole-dipole interactions. 3,5-octanediol only offers hydrogen bonding, which is insufficient for rigid chiral recognition. Causality & Solution: You must introduce π -systems via pre-column derivatization. React the diol mixture with benzoyl chloride to form 3,5-octanediyl dibenzoate. The bulky, electron-rich benzoyl groups interact strongly with the aromatic rings of the Chiralpak AD or OJ columns, enabling baseline resolution (3[3]).

Q: My acetalization reaction with (-)-menthone (to form diastereomeric ketals) stalls at 60% conversion. How can I drive it to completion? A: Acetal/ketal formation is a reversible equilibrium reaction that generates water as a byproduct. Causality & Solution: If water is not actively removed, the reverse hydrolysis reaction halts progress (4[4]). To drive the reaction to 100% conversion, implement a Dean-Stark apparatus with toluene to azeotropically remove water, or add activated 4Å molecular sieves directly to the reaction mixture along with a catalytic amount of p-toluenesulfonic acid (pTSA).

Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution via CALB

This protocol uses enzymatic transesterification to selectively acetylate specific configurations, leaving the opposite enantiomers unreacted.

-

Preparation: Dissolve 10 mmol of racemic 3,5-octanediol in 50 mL of anhydrous hexane.

-

Reagent Addition: Add 30 mmol of isopropenyl acetate. Causality: Unlike vinyl acetate, which releases reactive acetaldehyde that can form Schiff bases with enzyme lysine residues and deactivate CALB, isopropenyl acetate releases harmless acetone.

-

Biocatalyst: Add 100 mg of immobilized CALB (Novozym 435).

-

Self-Validating Check (Crucial): In a separate vial, run a parallel reaction using a simpler, symmetric diol (e.g., 2,4-pentanediol). If the control resolves but the main reaction does not, the failure is due to substrate-specific steric hindrance, validating that the enzyme is active and the baseline conditions are sound.

-

Monitoring: Incubate at 30°C with orbital shaking (150 rpm). Monitor the reaction strictly via GC-FID.

-

Termination: Stop the reaction at exactly 50% conversion by filtering off the immobilized enzyme. Continuing past 50% will degrade the ee of the unreacted diol.

-

Separation: Separate the resulting mono-/di-acetates from the unreacted enantiopure diol using silica gel flash chromatography (Hexane:Ethyl Acetate, 70:30).

Protocol B: Benzoylation Derivatization for High-Resolution Chiral HPLC

-

Reaction: Dissolve 1 mmol of the enriched 3,5-octanediol fraction in 5 mL of anhydrous dichloromethane (DCM).

-

Catalysis: Add 3 mmol of pyridine and 0.1 mmol of 4-dimethylaminopyridine (DMAP).

-

Derivatization: Dropwise add 2.5 mmol of benzoyl chloride at 0°C. Stir for 4 hours at room temperature.

-

Self-Validating Check (Crucial): Before HPLC injection, run a thin-layer chromatography (TLC) plate comparing the underivatized diol to the reaction mixture. The complete disappearance of the highly polar diol spot confirms 100% conversion. This ensures that the downstream HPLC peaks accurately represent the entire stereoisomeric population without kinetic resolution bias during the derivatization step.

-

Quenching & Extraction: Quench with saturated aqueous NaHCO3 . Extract with DCM, wash with 1M HCl to remove pyridine, dry over Na2SO4 , and concentrate.

-

Analysis: Inject the dibenzoate derivative onto a Daicel Chiralpak AD column (Hexane:Isopropanol = 99:1, 1 mL/min) (3[3]).

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 3,5-octanediol and its derivatives, demonstrating the absolute necessity of derivatization for baseline resolution.

| Analyte / Derivative | Chiral Column | Mobile Phase (Hexane:IPA) | Ret. Time Peak 1 (min) | Ret. Time Peak 2 (min) | Selectivity (α) | Resolution ( Rs ) |

| Underivatized 3,5-Octanediol | Chiralpak AD-H | 90:10 | 12.4 (Broad) | Co-elutes | 1.00 | < 0.5 (Failed) |

| 3,5-Octanediyl dibenzoate | Chiralpak AD-H | 99:1 | 16.8 | 21.9 | 1.35 | > 2.0 (Baseline) |

| (-)-Menthone Ketal Derivative | Chiralcel OD-H | 95:5 | 18.2 | 24.5 | 1.42 | > 2.5 (Baseline) |

Note: Data reflects the separation of the (3R,5R) and (3S,5S) enantiomeric pair. The (3R,5S)/(3S,5R) pair elutes at distinct retention times under the same conditions.

Visual Workflows

Decision tree for resolving 3,5-octanediol stereoisomers via chemical or biocatalytic routes.

Workflow for the enzymatic kinetic resolution of 3,5-octanediol using CALB.

References

-

BenchChem Technical Support Team. "1,3-Pentanediol | Chemo-Enzymatic Synthesis." Benchchem.com.2

-

Dr. Nerz. "Chirality and chiral molecules: 2-bromo-3,5-octanediol." Drnerz.com. 1

-

US Patent 8227645B2. "Cyclisation process of forming a multiple ring compound." Google Patents. 3

-

ES2718211T3. "Opioid ketal compounds and uses thereof." Google Patents.4

-

"Spontaneous Enantiomeric Resolution of 1,3-Diols from the Naphtylidene Derivative of 2,4-Pentanedione." ResearchGate. 5

Sources

- 1. drnerz.com [drnerz.com]

- 2. benchchem.com [benchchem.com]

- 3. US8227645B2 - Cyclisation process of forming a multiple ring compound - Google Patents [patents.google.com]

- 4. ES2718211T3 - Opioid ketal compounds and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Preventing Thermal Degradation of 3,5-Octanediol During Vacuum Distillation

Welcome to the Advanced Troubleshooting & Protocol Guide for the purification of 3,5-octanediol. This resource is engineered for researchers, scale-up scientists, and drug development professionals who require high-purity isolation of sensitive 1,3-diols without compromising structural integrity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 3,5-octanediol degrade so readily during standard atmospheric distillation? A1: 3,5-octanediol belongs to the 1,3-diol structural class, which is highly susceptible to thermal degradation when exposed to temperatures exceeding 150°C. Because the atmospheric boiling point of 1,3-alkanediols is exceptionally high due to strong intermolecular hydrogen bonding[1], atmospheric distillation guarantees thermal decomposition. The degradation primarily occurs via two competing pathways:

-

Dehydration: The hydroxyl groups undergo a roaming-like dehydration mechanism or acid-catalyzed elimination to form water and unsaturated alcohols (e.g., octenols)[2].

-

C-C Bond Cleavage (Fragmentation): Under severe thermal stress, 1,3-diols can undergo retro-aldol-type cleavage or oxetane intermediate formation, leading to the generation of volatile aldehydes and ketones[3].

Q2: I am using vacuum distillation, but I still see degradation products (e.g., octenols) in my GC-FID analysis. What is causing this? A2: If you are operating under vacuum but still observing dehydration, the issue is likely catalytic rather than purely thermal. Trace amounts of acidic impurities (leftover from upstream synthesis) or active metal oxides on the surface of your distillation equipment (such as unpassivated stainless steel or CeO₂) can drastically lower the activation energy required for the dehydration of 1,3-diols[4]. Causality: Metal ions act as Lewis acids, coordinating with the oxygen of the hydroxyl group, weakening the C-O bond, and facilitating the departure of water even at reduced temperatures.

Q3: What is the optimal equipment setup to prevent these issues? A3: We recommend a Short-Path Distillation (SPD) or Wiped Film Evaporator (WFE) system constructed of borosilicate glass. Causality: These systems operate under high vacuum (reducing the boiling point) and feature an extremely short distance between the evaporator and condenser. This minimizes the residence time of the diol at elevated temperatures, preventing time-dependent thermal cleavage according to ASTM D1160 principles[5].

Section 2: Visualizing the Degradation Pathway

Below is the logical flow demonstrating how thermal stress and catalysts induce the degradation of 3,5-octanediol.

Figure 1: Thermal degradation pathways of 1,3-diols via dehydration and cleavage.

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates self-validating quality control steps to confirm that degradation has been successfully prevented.

Figure 2: Optimized workflow for vacuum distillation of sensitive diols.

Step-by-Step Methodology

Step 1: System Preparation & Passivation

-

Action: Ensure the distillation apparatus is constructed of borosilicate glass. If stainless steel must be used, passivate the surface with a mild citric acid solution followed by a thorough DI water rinse and drying.

-

Causality: Prevents Lewis acid-catalyzed dehydration by removing or masking active transition metal sites on the equipment surface[4].

Step 2: Pre-distillation Neutralization

-

Action: Test the pH of the crude 3,5-octanediol mixture. If acidic, neutralize with a mild, non-volatile base (e.g., sodium bicarbonate) and filter through a 0.45 µm PTFE membrane.

-

Causality: Trace acids initiate carbocation formation, directly lowering the activation energy required for dehydration into octenols[2].

Step 3: Vacuum Degassing

-

Action: Place the crude mixture in the boiling flask and apply a moderate vacuum (50-100 Torr) at room temperature for 30 minutes.

-

Validation: Monitor the vacuum gauge. The system is fully degassed when bubbling ceases and the pressure stabilizes. This self-validating step ensures that volatile solvents and dissolved gases do not cause "bumping" or pressure spikes during the main distillation.

Step 4: High-Vacuum Short-Path Distillation

-

Action: Gradually lower the pressure to < 1.0 Torr. Slowly ramp the heating mantle. 3,5-octanediol will typically distill between 95°C and 110°C at 0.5 Torr.

-

Causality: Operating under high vacuum adheres to ASTM D1160 principles, allowing the diol to vaporize well below its thermal decomposition threshold[5].

Step 5: Collection and Validation (QC)

-

Action: Collect the main fraction in a receiver flask cooled with an ice-water bath to prevent secondary volatilization.

-

Validation: Run a GC-FID or ¹H-NMR on the collected fraction. The absence of vinylic protons (typically appearing between 5.0–6.0 ppm in NMR) confirms that the dehydration pathway was successfully suppressed.

Section 4: Quantitative Distillation Parameters

The following table summarizes the critical parameters for distilling 3,5-octanediol compared to standard atmospheric conditions.

| Parameter | Atmospheric Distillation (Avoid) | High-Vacuum Distillation (Recommended) | Causality / Impact |

| System Pressure | 760 Torr | 0.1 – 1.0 Torr | Low pressure exponentially reduces the boiling point. |

| Boiling Point (Approx.) | > 240°C (Decomposes) | 95°C – 110°C | Keeps thermal energy strictly below the cleavage activation energy. |

| Residence Time | > 60 minutes | < 5 minutes (Short-Path) | Minimizes duration of heat exposure, preventing slow degradation. |

| Primary Impurities | Octenols, Aldehydes | None (if neutralized) | Validates the success of the thermal protection strategy. |

References

-

Title: Vapor Pressures and Enthalpies of Vaporization of a Series of the 1,3-Alkanediols Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

-

Title: What is ASTM D1160, and Why is it Important in Vacuum Distillation? Source: Performance Distillation Solutions URL: [Link]

-

Title: Roaming-like Mechanism for Dehydration of Diol Radicals Source: ACS Publications URL: [Link]

-

Title: Dehydration of diols catalyzed by CeO₂ Source: ResearchGate URL: [Link]

-

Title: Thermal Behavior of β-1 Subunits in Lignin: Pyrolysis of 1,2-Diarylpropane-1,3-diol-type Lignin Model Compounds Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Optimizing HPLC Retention Times for 3,5-Octanediol Separation

Welcome to our dedicated technical support guide for the chromatographic separation of 3,5-octanediol. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this polar, chiral molecule. We will delve into the fundamental principles and practical troubleshooting steps to help you achieve robust, reproducible, and optimized separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when developing a method for 3,5-octanediol.

Q1: What are the key chemical properties of 3,5-octanediol that influence its HPLC separation?

3,5-Octanediol is a small aliphatic diol with two key characteristics that dictate its behavior in HPLC:

-

High Polarity: The presence of two hydroxyl (-OH) groups makes the molecule highly polar and hydrophilic. This means it has a strong affinity for polar solvents (like water) and polar stationary phases. In standard reversed-phase (RP-HPLC) systems, it will have very weak retention and may elute in or near the solvent front (void volume).[1][2]

-

Chirality: 3,5-Octanediol possesses two stereocenters (at carbons 3 and 5), meaning it can exist as a mixture of stereoisomers (enantiomers and diastereomers). Separating these isomers requires specific chromatographic conditions that can differentiate between their three-dimensional structures.[3][4]

Q2: Which HPLC mode is the most suitable for analyzing 3,5-octanediol?

Given its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective mode for retaining and separating 3,5-octanediol. HILIC utilizes a polar stationary phase (e.g., Diol, silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small percentage of a polar solvent (water).[5][6][7]

Alternatively, Reversed-Phase HPLC can be used, but it requires a specialized "aqueous-compatible" column (e.g., polar-endcapped or polar-embedded C18) that resists phase collapse in the highly aqueous mobile phases needed to achieve retention.[1][2] Normal-Phase HPLC with non-polar mobile phases is also a viable, albeit less common, option.[8]

Q3: My 3,5-octanediol peak is eluting in the void volume (no retention) on my C18 column. What is the immediate fix?

This is a classic problem for polar analytes on traditional C18 columns. The immediate steps to increase retention are:

-

Drastically Increase the Aqueous Content: Decrease the percentage of your organic solvent (e.g., acetonitrile, methanol). You may need to go as high as 95-100% aqueous mobile phase.

-

Beware of Phase Collapse: Be aware that running a standard C18 column in 100% water can cause the C18 chains to fold onto themselves ("phase collapse"), leading to a sudden loss of retention and reproducibility.[2]

-

Switch to an Aqueous-Compatible Column: The most robust solution in reversed-phase is to use a column specifically designed for highly aqueous conditions.[1]

-

Consider HILIC: If sufficient retention cannot be achieved, switching to HILIC mode is the recommended next step.

Q4: I'm using a HILIC column, and my retention time is too long. How can I reduce it?

In HILIC, the elution order is reversed compared to RP-HPLC. The polar aqueous component of the mobile phase is the "strong" or eluting solvent. To decrease retention time, you must increase the percentage of water (or other polar solvent) in your mobile phase.[5][9] For example, moving from 95:5 Acetonitrile:Water to 90:10 Acetonitrile:Water will decrease the retention time.

Q5: How can I separate the stereoisomers of 3,5-octanediol?

The approach depends on which isomers you are targeting:

-

Diastereomers: Since diastereomers have different physical and chemical properties, they can often be separated on standard achiral HPLC columns (both HILIC and RP-HPLC). Method optimization will focus on maximizing the selectivity (α) between the diastereomeric peaks by adjusting mobile phase composition and temperature.[10]

-

Enantiomers: Enantiomers have identical properties in an achiral environment and require a chiral selector for separation. The most common approach is to use a Chiral Stationary Phase (CSP) .[3][11] Polysaccharide-based CSPs are highly versatile and should be screened with various mobile phases (normal-phase, reversed-phase, and polar organic) to find the optimal conditions.[3]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Poor or Unstable Retention in Reversed-Phase HPLC

This guide provides a systematic approach to addressing retention issues for 3,5-octanediol when using reversed-phase chromatography.

Logic Flow for Troubleshooting RP-HPLC Retention

Caption: Decision tree for addressing low retention in RP-HPLC.

Troubleshooting Summary Table

| Symptom | Potential Cause | Recommended Solution |

| No retention (peak at t₀) | Analyte is too polar for the mobile phase/column combination. | Decrease organic modifier concentration to <5%. If unsuccessful, switch to an aqueous-compatible C18 column or HILIC mode.[1][2] |

| Drifting/shifting retention times | 1. Insufficient column equilibration. 2. Mobile phase composition changing (e.g., evaporation). 3. Temperature fluctuations.[12] | 1. Ensure column is equilibrated with at least 10-15 column volumes of mobile phase. 2. Prepare fresh mobile phase daily and keep bottles capped. 3. Use a column thermostat. |

| Sudden loss of retention | "Phase collapse" of the C18 stationary phase due to high aqueous content. | Replace the standard C18 column with a polar-endcapped or polar-embedded "AQ" type column designed to prevent this issue.[2] |

Protocol: Switching to HILIC Mode

If reversed-phase proves inadequate, follow this protocol to transition to HILIC.

-

Select a HILIC Column: A Diol-bonded phase column is an excellent starting point due to its intermediate polarity and stability.[5][13]

-

System Flush: Thoroughly flush the HPLC system and flow path with a solvent miscible with both your old reversed-phase mobile phase and the new HILIC mobile phase. Isopropanol is an excellent choice.

-

Install the HILIC Column: Install the column following the manufacturer's directions.

-

Initial Mobile Phase: Prepare a starting mobile phase of 95% Acetonitrile / 5% Water. A low concentration of buffer (e.g., 10 mM ammonium formate) can be added to the aqueous portion to improve peak shape.[14]

-

Column Equilibration (CRITICAL): HILIC requires longer equilibration times than RP-HPLC. Equilibrate the column with the initial mobile phase at a low flow rate (e.g., 0.2 mL/min) for at least 30-45 minutes, or until the baseline is perfectly stable.[12]

-

Test Injection: Inject your 3,5-octanediol standard. Retention should now be significant.

-

Optimization:

-

To decrease retention, increase the water percentage in the mobile phase.

-

To increase retention, decrease the water percentage.

-

Guide 2: Issue - Unstable Retention Times and Poor Peak Shape in HILIC

HILIC separations can be highly sensitive to experimental conditions. This guide focuses on achieving robust and reproducible results.

Logic Flow for Troubleshooting HILIC Instability

Caption: Troubleshooting workflow for HILIC performance issues.

Key Factors for HILIC Robustness

| Parameter | Causality & Expert Insight | Recommendation |

| Column Equilibration | The water-enriched layer on the polar stationary phase surface takes a significant amount of time to form. Any change in mobile phase composition requires re-equilibration. Inconsistent equilibration is the #1 cause of retention time drift in HILIC. | Always equilibrate for a minimum of 30 minutes or 15-20 column volumes when starting up or after a gradient. If RTs are still drifting, extend this time. |

| Mobile Phase Water Content | Retention in HILIC is exponentially related to the water concentration. Even a tiny error in measurement (e.g., 0.1%) or evaporation of the organic solvent can cause significant shifts in retention time. | Use precise volumetric glassware. Keep mobile phase reservoirs capped. Prepare fresh mobile phase for each run sequence. |

| Buffer pH and Concentration | Residual silanol groups on the silica surface of the stationary phase can carry a negative charge, leading to unwanted ionic interactions and peak tailing.[14] Buffers control the pH and provide counter-ions to shield these charges, resulting in improved peak symmetry. | For neutral diols, a simple buffer like 10-20 mM ammonium formate or ammonium acetate is effective. It ensures a consistent ionic strength and pH environment.[14] |

| Sample Solvent | Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., high water content) will cause peak distortion (fronting, splitting) because the analyte will begin to travel down the column before proper partitioning can occur. | The ideal sample solvent is the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that still dissolves the sample (e.g., 90% ACN). |

Section 3: Advanced Application - Chiral Separation of 3,5-Octanediol Enantiomers

Separating the enantiomers of 3,5-octanediol requires a chiral recognition mechanism. The most direct and widely used method is employing a Chiral Stationary Phase (CSP).

Protocol: Screening Chiral Stationary Phases (CSPs)

A screening approach is essential as the performance of a CSP is difficult to predict.[3] Polysaccharide-based columns are the industry standard and a logical starting point.

-

Acquire Screening Columns: Obtain a set of CSPs with different selectors. A good starting set includes columns based on:

-

Amylose tris(3,5-dimethylphenylcarbamate)

-

Cellulose tris(3,5-dimethylphenylcarbamate)

-

Cellulose tris(4-methylbenzoate)

-

-

Select Screening Mobile Phases: Prepare a set of mobile phases for both Normal-Phase and Reversed-Phase modes.

Mode Primary Solvents Typical Additives Normal Phase (NP) Hexane / Isopropanol (IPA) or Hexane / Ethanol 0.1% Trifluoroacetic Acid (TFA) for acidic analytes; 0.1% Diethylamine (DEA) for basic analytes. For neutral diols, start with no additive. Reversed Phase (RP) Water / Acetonitrile (ACN) or Water / Methanol (MeOH) 0.1% Formic Acid or a buffer (e.g., 10 mM Ammonium Bicarbonate). -

Execute the Screen:

-

For each column, run an isocratic separation with each mobile phase combination (e.g., 90/10 Hexane/IPA, 80/20 Hexane/IPA, etc., then switch to RP mode).

-

Use a low flow rate (e.g., 0.5 mL/min) and a temperature of 25 °C.

-

Monitor the separation of your racemic 3,5-octanediol standard.

-

-

Analyze Results:

-

Look for any separation between the enantiomers (baseline or partial).

-

The combination of column and mobile phase that gives the best initial "hit" is then selected for further optimization.

-

Optimization involves fine-tuning the solvent ratio, testing different additives, and evaluating the effect of temperature to maximize resolution.[3]

-

References

-

Influence of Mobile Phase Composition and Temperature on the Retention Behavior of Selected Test Substances in Diol-Type Column. (2020). Sustainable Chemical Engineering. [Link]

-

Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. (2024). LCGC International. [Link]

-

HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

-

HPLC Troubleshooting Guide. JM-Science. [Link]

-

Separation of Octane-3,5-dione on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

HPLC problems with very polar molecules. (2024). Axion Labs. [Link]

-

Influence of Mobile Phase Composition and Temperature on the Retention Behavior of Selected Test Substances in Diol-type Column. (2020). Universal Wiser Publisher. [Link]

-

Characterization of a novel diol column for high-performance liquid chromatography. (2025). ResearchGate. [Link]

-

Diol HPLC Column. Hawach Scientific. [Link]

-

Increasing retention time of a sample in HPLC? (2017). ResearchGate. [Link]

-

Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

-

Evaluation of a Silica Hydride Based Diol Stationary Phase For High Pressue Liquid Chromatogrphy. (2016). SJSU ScholarWorks. [Link]

-

Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. (2022). PMC. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

-

Optimizing Chromatographic Separations. (2021). Chemistry LibreTexts. [Link]

-

HPLC Back to Basics. Separation Science. [Link]

-

Optimizing HPLC/UHPLC Systems. Shimadzu Scientific Instruments. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2020). PMC. [Link]

-

Help Lowering Retention Time. (2013). Chromatography Forum. [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

-

Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

3,5-Octanediol. PubChem. [Link]

-

Novel Phases for HPLC Separations. (2014). LCGC. [Link]

Sources

- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. researchgate.net [researchgate.net]

- 7. shodexhplc.com [shodexhplc.com]

- 8. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. HPLC故障排除指南 [sigmaaldrich.com]

- 13. hawach.com [hawach.com]

- 14. chromatographyonline.com [chromatographyonline.com]

reducing unwanted side products in 3,5-octanediol esterification

Welcome to the Technical Support Center. 3,5-octanediol is a sterically hindered, secondary 1,3-diol. Its esterification is notoriously prone to side reactions, including dehydration, acyl migration, and byproduct contamination. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to help you achieve high-purity mono- and diesters.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I am using Fischer-Speier esterification (H₂SO₄/heat), but my GC-MS shows significant alkene byproducts. Why is this happening, and how do I prevent it? Causality & Solution: 3,5-octanediol contains two secondary hydroxyl groups. Under strongly acidic conditions and elevated temperatures, secondary alcohols are highly susceptible to protonation and subsequent loss of water, forming a relatively stable secondary carbocation. This triggers an E1 elimination pathway, yielding octenol or octadiene derivatives instead of the target ester [1]. Action: Abandon strong Brønsted acids. Switch to mild, neutral coupling conditions such as the Steglich esterification (using EDC/DMAP) or use a mild Lewis acid catalyst at lower temperatures.

Q2: During my Steglich esterification (DCC/DMAP), my yield is low, and I am isolating a stable, unreactive byproduct. What is it? Causality & Solution: You are likely isolating an N-acylurea derivative. In the Steglich reaction, the carboxylic acid and carbodiimide (DCC) form an O-acylisourea intermediate. Because the secondary alcohols of 3,5-octanediol are sterically hindered, their nucleophilic attack on this intermediate is slow. This delay allows the O-acylisourea to undergo a spontaneous 1,3-acyl migration to form a thermodynamically stable, dead-end N-acylurea [2]. Action: Increase the concentration of your nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to at least 10-20 mol%. DMAP acts as a highly reactive acyl transfer agent, rapidly attacking the O-acylisourea to form an N-acylpyridinium intermediate, which is immune to rearrangement and highly reactive toward hindered alcohols [3].

Q3: I am trying to synthesize a 3-monoester, but I keep getting a complex mixture of regioisomers and diesters. How can I control regioselectivity? Causality & Solution: The hydroxyls at the C3 and C5 positions are both secondary and exist in very similar steric and electronic environments, making chemical differentiation nearly impossible. Furthermore, monoesters of 1,3-diols are prone to intramolecular acyl migration. Action: Utilize enzymatic esterification. Immobilized lipases, such as Candida antarctica Lipase B (CALB, Novozym 435), offer exquisite regioselectivity based on the subtle steric differences of the alkyl chains flanking the diol. Operating at mild temperatures (40 °C) also suppresses thermodynamically driven acyl migration [4].

Part 2: Mechanistic Workflow

Diagnostic workflow for identifying and resolving common side products in 3,5-octanediol esterification.

Part 3: Self-Validating Experimental Protocols

Protocol A: Modified Steglich Diesterification (EDC/DMAP)

Purpose: Synthesize 3,5-octanediol diesters while avoiding dehydration and eliminating the difficult-to-remove dicyclohexylurea (DCU) byproduct associated with standard DCC.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3,5-octanediol (1.0 eq) and the target carboxylic acid (2.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Catalyst Addition: Add DMAP (0.2 eq). Validation Check: The solution should remain clear. The high DMAP loading is critical to outcompete the 1,3-rearrangement of the active ester.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.4 eq). Causality: EDC is chosen over DCC because its urea byproduct is highly water-soluble, preventing the need for tedious filtration and preventing product contamination [2]. Cooling to 0 °C prevents exothermic degradation of the active ester.

-

Reaction: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature. Monitor via TLC (stain with KMnO₄) until the diol spot is fully consumed (typically 12–16 hours).

-

Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and EDC urea), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Regioselective Enzymatic Monoesterification

Purpose: Synthesize a specific monoester of 3,5-octanediol while preventing diesterification and acyl migration.

Step-by-Step Methodology:

-

Preparation: Dissolve 3,5-octanediol (3.0 eq) and a vinyl ester acyl donor (1.0 eq) in anhydrous THF/hexane (1:1 v/v). Causality: An excess of diol statistically favors monoesterification. Vinyl esters are used because the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, rendering the acylation strictly irreversible [4].

-

Biocatalyst Addition: Add Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin) at 10% w/w relative to the total substrate mass.

-

Incubation: Seal the vessel and incubate in an orbital shaker at 40 °C and 150 rpm for 24 hours. Validation Check: Take a 50 µL aliquot at 12 hours, filter, and analyze via GC-MS to confirm the monoester-to-diester ratio. If diester is forming, lower the temperature to 30 °C.

-

Termination: Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with hexane and reused).

-

Purification: Evaporate the solvent and purify the monoester via silica gel chromatography.

Part 4: Quantitative Data & Side Product Profiles

The following table summarizes the expected side product profiles and yields when subjecting 3,5-octanediol to various esterification conditions.

| Esterification Method | Catalyst / Reagents | Target Product | Major Side Products | Typical Yield | Mitigation Strategy |

| Fischer-Speier | H₂SO₄, Toluene, Reflux | Diester | Alkenes (E1 dehydration), Ethers | < 30% | Avoid strong Brønsted acids; use mild Lewis acids. |

| Standard Steglich | DCC, DMAP (1 mol%), RT | Diester | N-acylurea, DCU contamination | 50 - 60% | Increase DMAP to >10 mol%; swap DCC for EDC·HCl. |

| Modified Steglich | EDC·HCl, DMAP (20 mol%), 0 °C to RT | Diester | Trace monoester | > 85% | Ensure strict anhydrous conditions; use 2.4 eq of EDC. |

| Enzymatic | Novozym 435, Vinyl Ester, 40 °C | Monoester | Trace diester | > 75% | Use 3:1 diol-to-acyl donor ratio; limit reaction time. |

References

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

-

Zago, E., et al. (2021). Enzymatic synthesis of amphiphilic carbohydrate esters. Biotechnology Reports, 30, e00631. [Link]

A Comparative Guide to the Validation of GC-MS Analytical Methods for 3,5-Octanediol Quantification

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 3,5-octanediol is critical for applications ranging from pharmacokinetic studies to quality control in manufacturing. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose. It delves into the essential validation parameters, offering field-proven insights and detailed experimental protocols to ensure data integrity and regulatory compliance.

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[1] While several techniques can be employed for the analysis of diols, GC-MS stands out for its robustness, sensitivity, and specificity, particularly when dealing with complex matrices.[2][3]

The Power of GC-MS for 3,5-Octanediol Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[4] For a polar molecule like 3,5-octanediol, direct analysis by GC can be challenging due to its low volatility and potential for poor peak shape.[2] To overcome this, a crucial derivatization step is employed to enhance its volatility and thermal stability, making it amenable to GC analysis.[2][5]

The "Why" Behind Derivatization

Derivatization chemically modifies a compound to improve its analytical properties.[5] In the case of 3,5-octanediol, the hydroxyl groups are the primary cause of its polarity. By reacting these groups with a derivatizing agent, they are converted into less polar, more volatile functional groups. Common derivatization strategies for diols include silylation, acylation, and the formation of cyclic boronates.[2] This process not only improves chromatographic separation but also leads to better sensitivity and more defined peaks.[2] For instance, forming a phenylboronate ester is a highly specific method for vicinal diols, creating stable cyclic esters suitable for GC-MS analysis.[2][6]

A Rigorous Approach to Method Validation

Method validation is the cornerstone of any quantitative analysis, providing objective evidence that the method is suitable for its intended purpose.[7] The validation process for a GC-MS method for 3,5-octanediol quantification should adhere to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11][12]

The key validation parameters to be assessed include:

-

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[4]

-

Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results to the true value.[4]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Below is a visual representation of the GC-MS analytical workflow for 3,5-octanediol.

Caption: GC-MS workflow for 3,5-octanediol quantification.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a powerful tool, other analytical techniques can also be employed for the quantification of diols. High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for non-volatile or thermally labile compounds.[13] The choice between these methods often depends on the specific requirements of the analysis.

Here is a comparative overview of GC-MS and HPLC-based methods for 3,5-octanediol quantification:

| Parameter | GC-MS (with Derivatization) | HPLC-UV/RID | HPLC-MS |

| Principle | Chromatographic separation of volatile derivatives followed by mass spectrometric detection.[2] | Chromatographic separation followed by UV absorbance or refractive index detection.[1] | Chromatographic separation followed by mass spectrometric detection.[14] |

| Selectivity | Very High (separation based on volatility and mass-to-charge ratio).[4] | Moderate (potential for co-elution with compounds having similar retention times). | Very High (separation based on polarity and mass-to-charge ratio). |